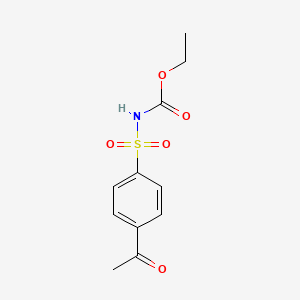
p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl n2-(tert-butoxycarbonyl)-n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate: is a complex organic compound that features multiple functional groups, including a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methylsulfonyl ethoxycarbonyl group. This compound is of interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl n2-(tert-butoxycarbonyl)-n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate typically involves multiple steps, each requiring specific reagents and conditions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality during the synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The methylsulfonyl ethoxycarbonyl group can be introduced through a reaction with an appropriate sulfonyl chloride derivative under basic conditions.
Industrial Production Methods: Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Removal of the Boc group to yield the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology: In biochemical research, the compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of p-Nitrophenyl n2-(tert-butoxycarbonyl)-n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate involves its ability to undergo selective chemical reactions due to its functional groups. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in biochemical applications .
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenyl n2-(tert-butoxycarbonyl)-L-lysinate: Lacks the methylsulfonyl ethoxycarbonyl group.
p-Nitrophenyl n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate: Lacks the Boc protecting group.
Uniqueness: The presence of both the Boc protecting group and the methylsulfonyl ethoxycarbonyl group in p-Nitrophenyl n2-(tert-butoxycarbonyl)-n6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysinate provides unique reactivity and protection strategies, making it a versatile intermediate in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
58082-65-8 |
|---|---|
Molekularformel |
C21H31N3O10S |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H31N3O10S/c1-21(2,3)34-20(27)23-17(18(25)33-16-10-8-15(9-11-16)24(28)29)7-5-6-12-22-19(26)32-13-14-35(4,30)31/h8-11,17H,5-7,12-14H2,1-4H3,(H,22,26)(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
AMMIWIHTJFNQDK-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
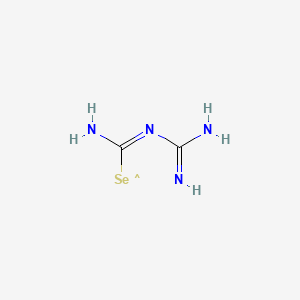
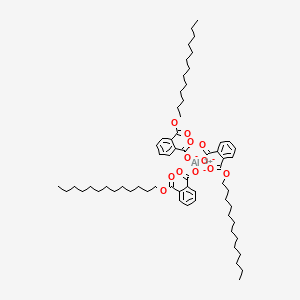
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
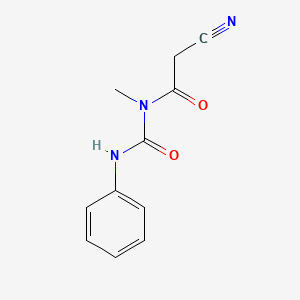
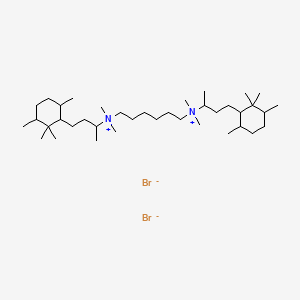
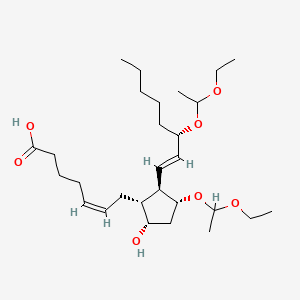

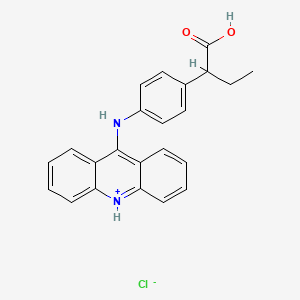
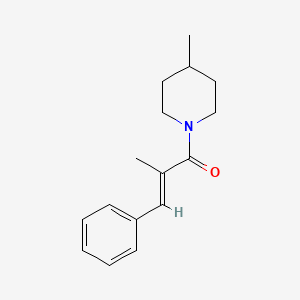
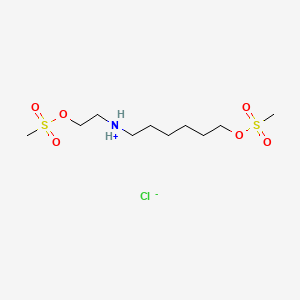
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
